(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Pyrimidin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyrimidin-2-ylmethyl halide under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidin-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyrimidin-2-ylmethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide: This compound has a similar pyrrolidine ring structure but differs in the functional groups attached.
(2S,4R)-1-Benzoylpyrrolidine-2-carboxamide: Another pyrrolidine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both the pyrimidin-2-ylmethyl and carboxylic acid groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-14(6-9(8)11(15)16)7-10-12-3-2-4-13-10/h2-4,8-9H,5-7H2,1H3,(H,15,16)/t8-,9-/m1/s1 |
InChI Key |
MARVACPALDXKAC-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)CC2=NC=CC=N2 |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=NC=CC=N2 |
Origin of Product |
United States |
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